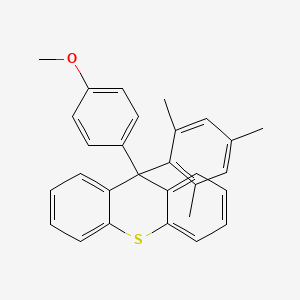
9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene is an organic compound belonging to the thioxanthene class Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of a suitable diaryl sulfide precursor under acidic conditions.
Substitution Reactions: The introduction of the 4-methoxyphenyl and 2,4,6-trimethylphenyl groups can be achieved through Friedel-Crafts alkylation reactions. These reactions involve the use of anhydrous aluminum chloride as a catalyst and the corresponding aromatic compounds as reactants.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Anhydrous aluminum chloride, halogens (e.g., chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfide.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antipsychotic and antidepressant properties. It may interact with neurotransmitter receptors in the brain, influencing mood and behavior.
Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Chemical Biology: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as an antagonist or agonist at neurotransmitter receptors, such as dopamine or serotonin receptors. These interactions can modulate neurotransmitter signaling, leading to changes in mood, cognition, and behavior. The compound’s effects on other cellular pathways, such as oxidative stress and inflammation, are also areas of active research.
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-thioxanthene: Lacks the methoxy and trimethyl substitutions, resulting in different chemical and biological properties.
9-(4-Hydroxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene: The hydroxy group can alter the compound’s reactivity and interactions with biological targets.
9-(4-Methoxyphenyl)-9-phenyl-9H-thioxanthene: The absence of the trimethyl group affects the compound’s steric and electronic properties.
Uniqueness
9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene is unique due to its specific substitution pattern, which influences its chemical reactivity, physical properties, and potential applications. The presence of both the methoxy and trimethyl groups can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets.
Properties
CAS No. |
90133-54-3 |
|---|---|
Molecular Formula |
C29H26OS |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-9-(2,4,6-trimethylphenyl)thioxanthene |
InChI |
InChI=1S/C29H26OS/c1-19-17-20(2)28(21(3)18-19)29(22-13-15-23(30-4)16-14-22)24-9-5-7-11-26(24)31-27-12-8-6-10-25(27)29/h5-18H,1-4H3 |
InChI Key |
CHPJRWHXHPQJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2(C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















